Coniferina

Descripción general

Descripción

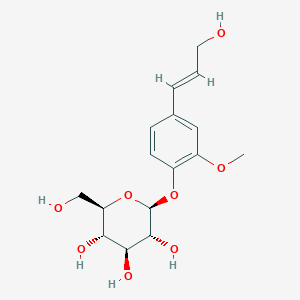

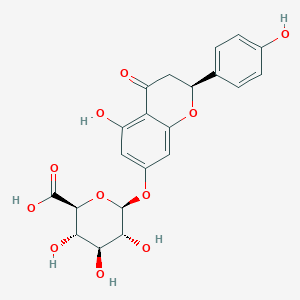

Coniferin is a monosaccharide derivative that is coniferol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a cinnamyl alcohol beta-D-glucoside, an aromatic ether and a monosaccharide derivative. It is functionally related to a coniferol.

Coniferin is a natural product found in Eleutherococcus koreanus, Salacia chinensis, and other organisms with data available.

Aplicaciones Científicas De Investigación

Actividad contra el cáncer de pulmón

La coniferina se ha utilizado como sustrato para sintetizar un polímero de lignina deshidrogenada de guayacol (G-DHP) en presencia de β-glucosidasa y lacasa . Este G-DHP ha mostrado resultados prometedores en la inhibición de las células cancerosas de pulmón A549 . La fracción soluble en éter de G-DHP mostró la inhibición más fuerte, con una IC 50 de 181,46 ± 28,01 μg/mL . Una purificación adicional reveló que los compuestos D 4 y D 5 de esta fracción tenían una mejor actividad antitumoral .

Propiedades antibacterianas

La this compound se ha utilizado para sintetizar polímeros de deshidrogenación de lignina oligomérica de tipo guayacol y de tipo guayacol-siringil (DHP-G y DHP-GS) que han mostrado fuertes actividades antibacterianas . Las fracciones solubles en éter de estos polímeros tenían fuertes actividades antibacterianas contra E. coli y S. aureus . Una separación adicional de estas fracciones dio como resultado 10 compuestos bioactivos, algunos de los cuales contenían subestructuras β-5 y mostraron actividades antibacterianas significativas .

Transporte de membrana

La configuración d-/l de la parte de glucosa de la this compound es un factor importante que afecta el transporte de la this compound a través de la membrana . Esto sugiere que la this compound podría utilizarse en estudios que investigan los mecanismos de transporte de membrana .

Mecanismo De Acción

Target of Action

Coniferin is a glucoside of coniferyl alcohol . It serves as an intermediate in cell wall lignification, a process that strengthens the cell wall of plants . The primary target of coniferin is the cell wall of plants, particularly in vascular plants .

Mode of Action

Coniferin interacts with its targets through a process known as lignification. This process involves the transportation of lignin monomers, such as coniferin, from the cytosol to the cell wall . Once in the cell wall, these monomers undergo dehydrogenative polymerization . Coniferin is specifically recognized and hydrolyzed by β-glucosidases, enzymes that cleave glycosidic bonds to release nonreducing terminal glucosyl residues .

Biochemical Pathways

The biochemical pathway primarily affected by coniferin is the lignin biosynthesis pathway. This pathway proceeds in three steps: biosynthesis of lignin precursors in the cell, transport of the precursors to the cell wall, and dehydrogenative polymerization of the precursors in the cell wall . Coniferin plays a crucial role in this pathway as it serves as a precursor for lignification .

Pharmacokinetics

It’s known that coniferin is transported across the membrane into the cell wall, a process that is critical for lignin formation . This transport is ATP-dependent and can be inhibited by certain compounds .

Result of Action

The action of coniferin results in the formation of lignin, a complex organic polymer that provides structural support to plant cell walls . This process, known as lignification, is essential for the survival of vascular plants under various environmental stresses .

Action Environment

Environmental factors can influence the action of coniferin. For instance, climate change and associated increases in adverse growing conditions can predispose conifers to pathogens and pests . The longer generation time of conifers, relative to their native or non-native biotic stressors, may have devastating consequences .

Análisis Bioquímico

Biochemical Properties

Coniferin plays a crucial role in biochemical reactions, particularly in the formation of lignin. It interacts with enzymes such as coniferin β-glucosidase (CBG), which catalyzes the hydrolysis of monolignol glucosides, releasing cinnamyl alcohols for oxidative polymerization to lignin .

Cellular Effects

In the context of cellular processes, coniferin influences the function of cells undergoing lignification. It is involved in the transport of lignin precursors to the cell walls, a critical step in the formation of lignified cell walls .

Molecular Mechanism

At the molecular level, coniferin exerts its effects through its interaction with CBG. This enzyme cleaves coniferin into coniferyl alcohol and glucose, which are then used in the biosynthesis of lignin .

Temporal Effects in Laboratory Settings

The effects of coniferin in laboratory settings have been observed in studies involving differentiating xylem of poplar, where it plays a major role in vigorous lignification

Metabolic Pathways

Coniferin is involved in the metabolic pathway of lignin biosynthesis. It interacts with enzymes like CBG and is converted into coniferyl alcohol, a precursor for lignin .

Subcellular Localization

The subcellular localization of coniferin is likely associated with the cell wall, given its role in lignin biosynthesis

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2+/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMUHDGSQZDOW-FAOXUISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-29-3, 124151-33-3 | |

| Record name | Coniferin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 531-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6616XLU2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C | |

| Record name | Coniferin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013682 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

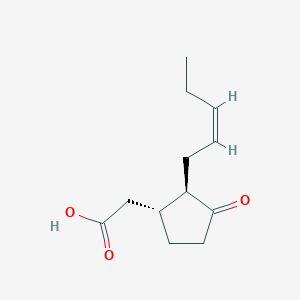

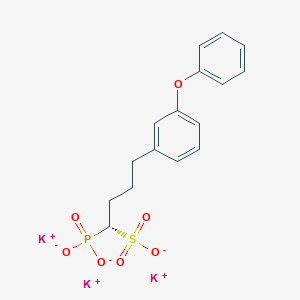

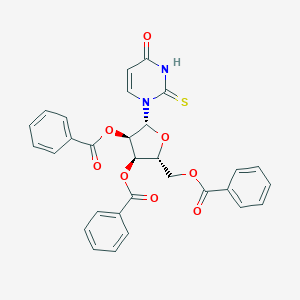

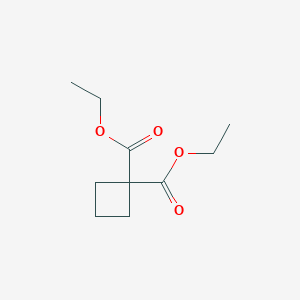

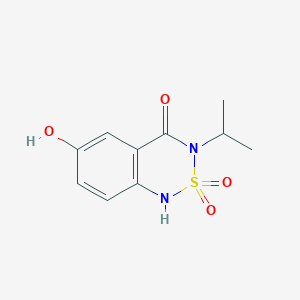

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

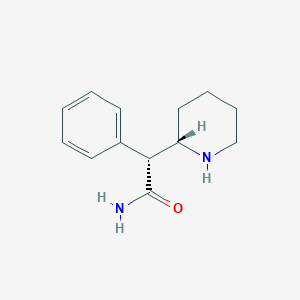

![(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30602.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30604.png)

![(2R)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide](/img/structure/B30607.png)

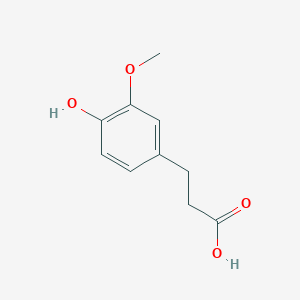

![3-[3-Methoxy-4-(sulfooxy)phenyl]propanoic acid](/img/structure/B30615.png)

![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B30616.png)